S-Benzyl 4-methylbenzenesulfonothioate
Description
S-Benzyl 4-methylbenzenesulfonothioate is a sulfonothioate ester characterized by a benzyl group (C₆H₅CH₂-) attached to the sulfur atom and a 4-methylbenzenesulfonyl (tosyl) group. These compounds are typically synthesized via coupling reactions involving sulfonyl hydrazides or disulfides. For example, S-(p-tolyl) 4-methylbenzenesulfonothioate is formed in 18% yield via self-coupling of p-toluenesulfonyl hydrazide under oxidative conditions .
Structure
3D Structure
Properties
CAS No. |
16601-02-8 |
|---|---|
Molecular Formula |
C14H14O2S2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
1-benzylsulfanylsulfonyl-4-methylbenzene |
InChI |
InChI=1S/C14H14O2S2/c1-12-7-9-14(10-8-12)18(15,16)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
InChI Key |
AJHXMWXYVYOBQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)SCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
Sodium 4-methylbenzenesulfonothioate acts as a thiolate nucleophile, attacking the electrophilic benzyl carbon in benzyl bromide. The reaction follows an SN2 mechanism, as evidenced by inversion of configuration in chiral benzyl derivatives. A 1:1.5 molar ratio of thiosulfonate to benzyl bromide ensures complete conversion, minimizing disulfide byproducts.
Optimized Procedure
In a nitrogen-purged flask, sodium 4-methylbenzenesulfonothioate (2.0 mmol) and benzyl bromide (3.0 mmol) are combined in anhydrous acetonitrile (10 mL). After 16 hours at room temperature, the mixture is quenched with water (30 mL) and extracted with ethyl acetate (3 × 50 mL). The organic phase is washed with brine, dried over Na₂SO₄, and concentrated. Flash chromatography (5–10% ethyl acetate/petroleum ether) isolates the product as a white solid.
Table 1. Key Parameters for Alkylation Synthesis
| Parameter | Value |
|---|---|
| Solvent | Anhydrous acetonitrile |
| Temperature | 25°C |
| Reaction Time | 16 hours |
| Molar Ratio (Thiosulfonate:Benzyl Bromide) | 1:1.5 |
| Purification | Silica gel chromatography |
Oxidative Coupling Approaches for Thiosulfonate Synthesis
Oxidative methods, while less direct, offer routes from thiol precursors. The PMC study demonstrates silver nitrate (AgNO₃) and boron trifluoride etherate (BF₃·OEt₂) as effective mediators for converting 4-methylthiophenol to the corresponding thiosulfonate.
AgNO₃/BF₃·OEt₂ System
Combining AgNO₃ (7.7 mmol) and BF₃·OEt₂ (0.8 mL) in acetonitrile under nitrogen achieves 72–75% yields for analogous thiosulfonates. The mechanism involves single-electron oxidation of thiols to thiyl radicals, which dimerize to disulfides before further oxidation to thiosulfonates.
Al(H₂PO₄)₃/HNO₃ Catalysis
Aluminum dihydrogen phosphate with nitric acid provides a heterogeneous alternative, yielding 56–61% at ambient conditions. This method avoids noble metals, reducing costs but requiring longer reaction times (24 hours).
Alternative Catalytic Methods
The 1983 Chemistry Letters procedure reportedly synthesizes this compound, though experimental details remain proprietary. Cross-referencing with modern protocols suggests similarities to the alkylation route, possibly employing phase-transfer catalysts to enhance reaction rates.
Purification and Characterization Techniques
Chemical Reactions Analysis
Types of Reactions: S-Benzyl 4-methylbenzenesulfonothioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include thiols and amines.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Organic Synthesis
S-Benzyl 4-methylbenzenesulfonothioate serves primarily as a building block in organic synthesis. It is utilized in the formation of more complex molecules, including pharmaceuticals and agrochemicals. Its role in cross-coupling reactions allows chemists to create various derivatives that may exhibit enhanced biological activities or specific functionalities.
Medicinal Chemistry
While specific biological activities of this compound are not extensively documented, sulfonothioates generally demonstrate interesting pharmacological properties. Research indicates that compounds within this class may possess antimicrobial and anticancer potential due to their ability to interact with cellular pathways or inhibit enzyme activity.
- Anticancer Research : Some studies have explored sulfonothioates for their potential in inhibiting cancer cell proliferation. For example, derivatives similar to this compound have shown significant inhibitory effects against various cancer cell lines, including breast cancer cells .
- Antimicrobial Activity : The presence of the sulfonothioate group may contribute to biological activity through mechanisms involving enzyme inhibition, which can interfere with bacterial growth. This suggests potential applications in developing new antimicrobial agents .
Case Studies and Research Findings
- Antitumor Activity : A study investigated new benzenesulfonamide derivatives that included structural elements similar to this compound. These derivatives exhibited significant anti-proliferative activity against triple-negative breast cancer cell lines at concentrations ranging from 1.52–6.31 μM, highlighting the potential for developing effective anticancer agents .
- Enzyme Inhibition : Research has demonstrated that certain sulfonamide derivatives can selectively inhibit carbonic anhydrase IX, an enzyme associated with tumor growth and progression. Compounds derived from sulfonothioates showed promising selectivity and potency, suggesting that this compound could be explored further for similar applications .
Mechanism of Action
The mechanism of action of S-Benzyl 4-methylbenzenesulfonothioate involves the formation and cleavage of disulfide bonds. This compound can act as a source of thiols, which can participate in various biochemical processes. The molecular targets and pathways involved include:
Protein Folding: It assists in the formation of disulfide bonds in proteins, which is crucial for their proper folding and stability.
Enzyme Mechanisms: It can act as a substrate or inhibitor in enzyme-catalyzed reactions involving thiol-disulfide exchange.
Comparison with Similar Compounds
Comparison with Similar Sulfonothioate Esters
Key Observations :
Spectroscopic and Physical Properties
NMR Data:
- S-(p-Tolyl) 4-methylbenzenesulfonothioate: ¹H NMR (DMSO-d₆): δ 2.32 (s, 3H), 2.37 (s, 3H), 7.20–7.41 (m, 8H, aromatic) .
- S-Benzyl phenylmethanesulfonothioate (4a): ¹H NMR (CDCl₃): δ 7.50–7.25 (m, 10H, ArH), 4.22 (s, 2H, CH₂SO₂), 4.05 (s, 2H, CH₂) .
Physical Properties :
- Melting Points: S-Benzyl phenylmethanesulfonothioate melts at 107–110°C, while S-(p-tolyl) derivatives are solids with unrecorded melting points .
- Stability: S-Trifluoromethyl 4-methylbenzenesulfonothioate requires storage at 2–8°C, indicating higher sensitivity compared to room-temperature-stable S-methyl analogs .
Biological Activity
S-Benzyl 4-methylbenzenesulfonothioate is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 278.39 g/mol. It features a benzyl group attached to a sulfonothioate moiety derived from 4-methylbenzenesulfonic acid. The compound appears as a pale yellow solid with a melting point between 54°C and 56°C. Its structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of sodium 4-methylbenzenesulfonothioate with benzyl bromide in an aprotic solvent such as acetonitrile. Conducted under an inert atmosphere to prevent oxidation, this reaction is monitored via thin-layer chromatography (TLC) and purified through flash column chromatography.
Case Studies and Research Findings
- Enzyme Inhibition Studies : Research indicates that sulfonothioates can act as enzyme inhibitors, which may be relevant for developing therapeutic agents targeting specific diseases. For instance, studies have shown that certain sulfonothioates can inhibit enzymes involved in cancer progression .
- Photoredox Catalysis : Recent advancements in photoredox catalysis have highlighted the use of this compound in synthesizing thioethers under mild conditions. This method demonstrates its utility in organic synthesis while potentially enhancing its biological activity through the formation of novel compounds .
- Radical Mechanisms : Investigations into the radical mechanisms of sulfonothioates suggest that they may participate in reactions leading to biologically active products. For example, radical scavenging studies indicate that these compounds can influence oxidative stress pathways in cells .
Comparative Analysis of Related Compounds
To understand the uniqueness of this compound, it is essential to compare it with other sulfonothioates:
| Compound Name | Structure | Notable Characteristics |
|---|---|---|
| S-Methyl 4-methylbenzenesulfonothioate | CH₃C₆H₄SO₂-S-CH₃ | Simpler structure; less steric hindrance |
| Benzyl 4-methylbenzenesulfonate | CH₃C₆H₄SO₂-CH₂C₆H₅ | Lacks sulfur; primarily used in esterification |
| S-Phenyl 4-fluorobenzenesulfonothioate | C₆H₅C₆H₄SO₂-S-Ph | Contains fluorine; potentially different reactivity |
Q & A
Q. Table 1: NMR Data Comparison
| Solvent | δ (CH) | δ (Aromatic H) | δ (CHSO) | Source |
|---|---|---|---|---|
| CDCl | – | 7.50–7.25 | 4.22 | |
| DMSO-d | 2.32–2.37 | 7.20–7.41 | – |
Advanced: How does this compound act as a radical precursor in trifluoromethylthiolation reactions?
Methodological Answer:
The compound serves as a SCF radical source in visible light-driven reactions. For example, under AgF/KSO in DMSO, AgSCF forms, which generates SCF radicals via oxidation . Key parameters:
- Catalyst system: Use 5 mol% [Ir(ppy)] or Ru(bpy)Cl under blue LED irradiation.
- Substrate scope: Styrenes and dienes react efficiently, tolerating esters, halogens, and cyano groups .
- Mechanistic validation: Employ radical trapping (e.g., TEMPO) or ESR to confirm radical intermediates .
Advanced: How to resolve contradictions in spectral data across different solvents?
Methodological Answer:
NMR chemical shifts vary with solvent polarity and hydrogen bonding. For example:
- DMSO-d vs. CDCl: In DMSO, deshielding of aromatic protons occurs due to strong solvent interactions (δ 7.20–7.41 vs. 7.50–7.25 in CDCl) .
- Troubleshooting: Always report solvent and temperature. Cross-validate with IR (C=S stretch at 1050–1100 cm) or X-ray crystallography.
Advanced: What are the applications of this compound in dual-catalytic systems?
Methodological Answer:
In dual gold/photoredox catalysis, this compound enables alkene difunctionalization (e.g., phenylsulfonyl-trifluoromethylthio addition). Protocol:
- Conditions: IPrAuCl (2.5 mol%), AgSbF (10 mol%), Ru(bpy)Cl (1 mol%) in DCE under N .
- Scope: Internal alkenes and dienes yield products with >80% efficiency.
- Limitations: Steric hindrance from ortho-substituted arenes reduces yield.
Basic: What safety and storage guidelines apply to this compound?
Methodological Answer:
- Storage: Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis or oxidation .
- Handling: Use gloves and fume hoods; the compound may release toxic HS upon decomposition.
Advanced: How to design experiments to study its reactivity in sulfur-transfer reactions?
Methodological Answer:
- Kinetic studies: Monitor reaction progress via F NMR (for SCF transfer) or GC-MS.
- Competition experiments: Compare reactivity with other sulfonothioates (e.g., S-trifluoromethyl derivatives) under identical conditions .
- Computational modeling: Use DFT to map transition states (e.g., B3LYP/6-31G* level) for sulfur extrusion steps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
